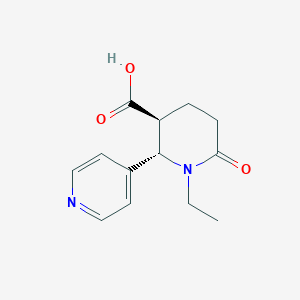

(2S,3S)-1-ethyl-6-oxo-2-(pyridin-4-yl)piperidine-3-carboxylic acid

Description

The compound (2S,3S)-1-ethyl-6-oxo-2-(pyridin-4-yl)piperidine-3-carboxylic acid features a piperidine ring substituted at positions 1, 2, 3, and 6. Key structural attributes include:

- Stereochemistry: The (2S,3S) configuration, critical for biological activity and target binding.

- Substituents: 1-Ethyl group: Enhances lipophilicity and modulates steric interactions. 3-Carboxylic acid: Facilitates solubility and ionic interactions. 6-Oxo group: A ketone that may participate in hydrogen bonding or serve as a metabolic site.

This compound is of interest in medicinal chemistry due to its structural resemblance to pharmacologically active piperidine derivatives.

Properties

IUPAC Name |

(2S,3S)-1-ethyl-6-oxo-2-pyridin-4-ylpiperidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O3/c1-2-15-11(16)4-3-10(13(17)18)12(15)9-5-7-14-8-6-9/h5-8,10,12H,2-4H2,1H3,(H,17,18)/t10-,12+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUIQIGMFUGOJAU-CMPLNLGQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(C(CCC1=O)C(=O)O)C2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1[C@@H]([C@H](CCC1=O)C(=O)O)C2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S)-1-ethyl-6-oxo-2-(pyridin-4-yl)piperidine-3-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of a piperidine derivative with an appropriate pyridine compound under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction parameters, such as temperature, pressure, and reaction time, are optimized to maximize yield and purity. The use of advanced purification techniques, such as chromatography, ensures the isolation of the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

(2S,3S)-1-ethyl-6-oxo-2-(pyridin-4-yl)piperidine-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridinyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres .

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the compound may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a variety of substituted piperidine derivatives .

Scientific Research Applications

(2S,3S)-1-ethyl-6-oxo-2-(pyridin-4-yl)piperidine-3-carboxylic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.

Industry: The compound is used in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (2S,3S)-1-ethyl-6-oxo-2-(pyridin-4-yl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering specific biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Differences

The compound is compared to analogs with variations in substituents, stereochemistry, and functional groups (Table 1).

Table 1: Key Comparisons of Structural and Functional Attributes

Physicochemical and Pharmacological Insights

- Pyridinyl vs. Aromatic Substituents : The pyridin-4-yl group in the target compound offers hydrogen-bonding capability, unlike the purely hydrophobic p-tolyl group in its analog. This may improve solubility and target engagement .

- Ethyl vs.

- Stereochemistry : The (2S,3S) configuration is distinct from the rac-(2R,3R) isomer, underscoring the importance of chirality in drug design. Enantiomers often exhibit divergent pharmacokinetic or safety profiles .

Research Implications

Biological Activity

(2S,3S)-1-ethyl-6-oxo-2-(pyridin-4-yl)piperidine-3-carboxylic acid, also known by its IUPAC name, is a piperidine derivative that has garnered attention for its potential biological activities. This compound is characterized by a pyridine ring and has been studied for various pharmacological effects, including antibacterial and anticancer properties.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

Key Properties:

- Molecular Weight : 244.28 g/mol

- Purity : 95%

- Physical Form : Powder

- Storage Temperature : Room Temperature

Antibacterial Activity

Recent studies have shown that piperidine derivatives exhibit significant antibacterial activity. For instance, compounds with similar structures have been tested against various bacterial strains, demonstrating efficacy against both Gram-positive and Gram-negative bacteria.

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| Compound A | 4 | Staphylococcus epidermidis |

| Compound B | 15.6 | Micrococcus luteus |

| This compound | TBD | TBD |

The exact Minimum Inhibitory Concentration (MIC) for (2S,3S)-1-ethyl-6-oxo has yet to be established but is expected to be comparable to other piperidine derivatives based on preliminary findings.

Anticancer Activity

The anticancer potential of piperidine derivatives has been extensively researched. For example, certain analogs have demonstrated cytotoxic effects in various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

A study highlighted the effectiveness of piperidine derivatives in targeting specific pathways involved in cancer progression. The presence of the nitrogen atom in the piperidine ring enhances interaction with protein binding sites, contributing to its biological activity.

Case Studies

- Study on Piperidine Derivatives :

- Antimycobacterial Activity :

Structure–Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of compounds like (2S,3S)-1-ethyl-6-oxo. Key findings suggest that:

- Substituents on the piperidine ring can influence binding affinity to target proteins.

- The presence of a pyridine moiety enhances overall biological activity compared to other heterocycles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.